4-Benzhydryl-3-thiosemicarbazide

Description

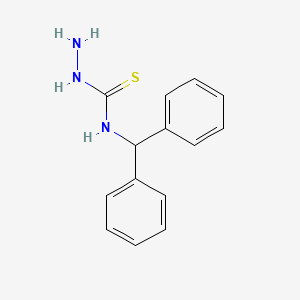

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-benzhydrylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c15-17-14(18)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZRVDYOCCVVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370724 | |

| Record name | 4-Benzhydryl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21198-25-4 | |

| Record name | 4-Benzhydryl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21198-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzhydryl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry due to the established broad-spectrum biological activities of the thiosemicarbazide scaffold. This document details a plausible synthetic protocol, expected characterization data, and a general discussion of the potential biological significance of this compound class.

Introduction

Thiosemicarbazides are a class of compounds characterized by a sulfur atom and three nitrogen atoms linked to a carbonyl group. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The benzhydryl moiety, with its bulky, lipophilic nature, is a common functional group in centrally acting drugs and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of the benzhydryl group with the thiosemicarbazide core in 4-Benzhydryl-3-thiosemicarbazide presents an interesting scaffold for further investigation in drug discovery.

Synthesis of 4-Benzhydryl-3-thiosemicarbazide

A common and effective method for the synthesis of 4-substituted-3-thiosemicarbazides is the reaction of the corresponding isothiocyanate with hydrazine hydrate. The proposed synthesis of 4-Benzhydryl-3-thiosemicarbazide follows this established methodology.

Synthesis Workflow

The synthesis can be visualized as a two-step process, starting from benzhydrylamine.

Caption: Synthesis workflow for 4-Benzhydryl-3-thiosemicarbazide.

Experimental Protocol

Materials:

-

Benzhydryl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydryl isothiocyanate (1.0 eq) in absolute ethanol (100 mL).

-

To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).

-

Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash it with cold diethyl ether (2 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain pure 4-Benzhydryl-3-thiosemicarbazide as a white crystalline solid.

-

Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.

Characterization of 4-Benzhydryl-3-thiosemicarbazide

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods and by its physical properties.

Physical and Analytical Data

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₅N₃S |

| Molecular Weight | 257.35 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not available in literature; requires experimental determination |

| Yield | Dependant on experimental conditions |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching vibrations (NH and NH₂) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2900 - 3000 | Aliphatic C-H stretching |

| ~1600 | N-H bending vibration |

| ~1500 | C=S stretching vibration |

| ~1490, 1450 | Aromatic C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | NH (adjacent to C=S) |

| ~8.0 | Singlet | 1H | NH (benzhydryl) |

| 7.2 - 7.5 | Multiplet | 10H | Aromatic protons |

| ~6.0 | Doublet | 1H | CH (benzhydryl) |

| ~4.5 | Broad Singlet | 2H | NH₂ |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~182 | C=S |

| ~140 | Quaternary aromatic carbons |

| 126 - 129 | Aromatic CH carbons |

| ~60 | CH (benzhydryl) |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

| m/z | Assignment |

| 257 | [M]⁺ (Molecular ion) |

| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

Potential Biological Significance and Signaling Pathways

A key target for many biologically active thiosemicarbazones is ribonucleotide reductase (RNR) , an enzyme crucial for DNA synthesis and repair. By inhibiting RNR, these compounds can halt cell proliferation, making them attractive candidates for anticancer drug development.

Another potential mechanism involves the induction of oxidative stress . Thiosemicarbazides can interfere with cellular redox balance, leading to an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.

Generalized Signaling Pathway

The following diagram illustrates a generalized potential mechanism of action for thiosemicarbazide derivatives in cancer cells.

Caption: Potential mechanism of action for thiosemicarbazide derivatives.

Conclusion

This technical guide outlines a plausible and efficient synthetic route for 4-Benzhydryl-3-thiosemicarbazide and provides a comprehensive set of expected characterization data. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of novel thiosemicarbazide derivatives. The potential for this class of compounds to interact with key cellular targets, such as ribonucleotide reductase, warrants further investigation into their specific biological activities and therapeutic potential. The detailed protocols and data provided herein should facilitate the synthesis and characterization of 4-Benzhydryl-3-thiosemicarbazide, enabling further studies into its pharmacological properties.

4-Benzhydryl-3-thiosemicarbazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzhydryl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds recognized for their wide-ranging biological activities. The core structure, characterized by a thiourea moiety linked to a hydrazine group, serves as a versatile scaffold in medicinal chemistry. The incorporation of a bulky benzhydryl group at the N4 position is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its biological interactions. This technical guide provides a detailed overview of the known physicochemical properties, general synthetic approaches, and potential mechanisms of action of 4-Benzhydryl-3-thiosemicarbazide, drawing upon data from related thiosemicarbazide and thiosemicarbazone analogs.

Physicochemical Properties

A summary of the available physicochemical data for 4-Benzhydryl-3-thiosemicarbazide is presented below. It is important to note that while some experimental data is available from commercial suppliers, other parameters are predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃S | [1] |

| Molecular Weight | 257.35 g/mol | [1] |

| CAS Number | 21198-25-4 | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 148-150 °C | Commercial Supplier |

| Boiling Point | 421.2 °C at 760 mmHg | Commercial Supplier |

| Flash Point | 208.5 °C | Commercial Supplier |

| Density | 1.211 g/cm³ | Commercial Supplier |

| Refractive Index | 1.657 | Commercial Supplier |

| XLogP3 (Predicted) | 3.6 | [3] |

| pKa (Predicted) | No data available | N/A |

Synthesis and Characterization: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Benzhydryl-3-thiosemicarbazide is not extensively documented in publicly available literature, a general and reliable method for the synthesis of 4-substituted thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate.

General Synthesis Protocol: Nucleophilic Addition of Hydrazine Hydrate to Benzhydryl Isothiocyanate

This protocol describes a representative method for the synthesis of 4-Benzhydryl-3-thiosemicarbazide.

Materials:

-

Benzhydryl isothiocyanate

-

Hydrazine hydrate (80-95%)

-

Ethanol (absolute)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzhydryl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

To the cooled solution, add hydrazine hydrate (1.1 equivalents) dropwise over a period of 15-30 minutes.

-

After the complete addition of hydrazine hydrate, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, a precipitate of 4-Benzhydryl-3-thiosemicarbazide should form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Characterization Protocols

The identity and purity of the synthesized 4-Benzhydryl-3-thiosemicarbazide should be confirmed using standard analytical techniques.

-

Melting Point: Determine the melting point of the dried product using a calibrated melting point apparatus. The observed melting point should be sharp and consistent with the reported value.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the compound (typically as a KBr pellet). Characteristic vibrational bands to be observed include:

-

N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹)

-

Aromatic C-H stretching (around 3000-3100 cm⁻¹)

-

C=S stretching (often a weaker band in the range of 1000-1250 cm⁻¹)

-

Aromatic C=C stretching (around 1450-1600 cm⁻¹)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should be consistent with the structure of 4-Benzhydryl-3-thiosemicarbazide, showing characteristic signals for the benzhydryl protons and the aromatic ring protons, as well as the protons of the thiosemicarbazide backbone.

-

Mass Spectrometry (MS): Confirm the molecular weight of the compound by obtaining the mass spectrum. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight.

Potential Biological Activities and Mechanisms of Action

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4] The precise mechanism of action for 4-Benzhydryl-3-thiosemicarbazide has not been elucidated; however, the established mechanisms for related compounds provide a strong basis for potential biological targets.

Anticancer Activity

The anticancer properties of thiosemicarbazones, which can be formed from 4-substituted thiosemicarbazides, are often attributed to their ability to chelate metal ions, particularly iron and copper.[5][6] This chelation can lead to the inhibition of key enzymes involved in cellular proliferation and the generation of reactive oxygen species (ROS).

-

Ribonucleotide Reductase (RNR) Inhibition: RNR is a crucial enzyme for DNA synthesis and repair. Many thiosemicarbazones are potent inhibitors of RNR, leading to the depletion of the deoxynucleotide pool and subsequent cell cycle arrest and apoptosis.[6]

-

Topoisomerase IIα Inhibition: Some thiosemicarbazone derivatives have been shown to target topoisomerase IIα, an enzyme that plays a vital role in DNA replication and chromosome segregation.[4] Inhibition of this enzyme leads to DNA damage and cell death.

-

Induction of Oxidative Stress: The metal complexes of thiosemicarbazones can participate in redox cycling, leading to the generation of ROS. Elevated levels of ROS can induce cellular damage and trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Thiosemicarbazides have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[4] The proposed mechanisms of action often involve the disruption of essential cellular processes in microorganisms.

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are well-established targets for antibacterial drugs. Molecular docking studies have suggested that thiosemicarbazides may inhibit these enzymes, leading to bacterial cell death.[7]

Experimental Workflow for Biological Screening

The initial biological evaluation of 4-Benzhydryl-3-thiosemicarbazide would typically involve a series of in vitro assays to determine its potential as an antimicrobial and anticancer agent.

Conclusion

4-Benzhydryl-3-thiosemicarbazide represents an interesting molecule for further investigation within the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-established biological activities of the broader thiosemicarbazide class provide a strong rationale for its evaluation as a potential antimicrobial and anticancer agent. The synthetic and characterization protocols outlined in this guide, along with the proposed mechanisms of action, offer a foundational framework for researchers to initiate their studies on this and related compounds. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and specific molecular targets of 4-Benzhydryl-3-thiosemicarbazide.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-benzhydryl-3-thiosemicarbazide (C14H15N3S) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Benzhydryl-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in published literature, this guide presents predicted mass spectrometry data alongside representative infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data from closely related thiosemicarbazide analogs. These data points serve as a valuable reference for the characterization of this and similar molecules.

Molecular Structure and Properties

4-Benzhydryl-3-thiosemicarbazide (CAS RN: 21198-25-4) possesses a molecular formula of C₁₄H₁₅N₃S and a molecular weight of 257.35 g/mol .[1] The structure features a benzhydryl group attached to the N4 position of the thiosemicarbazide core.

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for 4-Benzhydryl-3-thiosemicarbazide

| Adduct | Predicted m/z |

| [M+H]⁺ | 258.10594 |

| [M+Na]⁺ | 280.08788 |

| [M+K]⁺ | 296.06182 |

| [M+NH₄]⁺ | 275.13248 |

| [M-H]⁻ | 256.09138 |

Source: Predicted data from computational models.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a thiosemicarbazide derivative is characterized by distinct absorption bands corresponding to N-H, C=S, and C-N vibrations. Although a specific spectrum for 4-Benzhydryl-3-thiosemicarbazide is not available, the following table presents typical IR absorption ranges for key functional groups in related thiosemicarbazide compounds.

Table 2: Representative Infrared (IR) Absorption Data for Thiosemicarbazide Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching (Amine & Amide) | 3100 - 3400 |

| C-H | Stretching (Aromatic) | 3000 - 3100 |

| C-H | Stretching (Aliphatic) | 2850 - 3000 |

| C=N | Stretching | ~1600 |

| C=C | Stretching (Aromatic) | 1450 - 1600 |

| C=S | Stretching | 1050 - 1250 |

| C-N | Stretching | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 4-Benzhydryl-3-thiosemicarbazide, ¹H NMR and ¹³C NMR spectra would reveal characteristic signals for the benzhydryl and thiosemicarbazide moieties. The following tables outline the expected chemical shifts for the different protons and carbons, based on data from analogous structures.

Table 3: Representative ¹H NMR Spectral Data for Thiosemicarbazide Derivatives

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| NH (Thioamide) | Singlet | 9.0 - 11.0 |

| NH (Hydrazine) | Singlet | 7.0 - 9.0 |

| NH₂ | Broad Singlet | 4.0 - 5.0 |

| CH (Benzhydryl) | Singlet/Triplet | ~6.0 |

| CH (Aromatic) | Multiplet | 7.0 - 7.5 |

Table 4: Representative ¹³C NMR Spectral Data for Thiosemicarbazide Derivatives

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S | 175 - 185 |

| C (Aromatic) | 120 - 145 |

| CH (Benzhydryl) | 50 - 65 |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above. These methods are based on standard practices for the analysis of organic compounds.[2][3][4]

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µM.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Data Processing: Process the raw data to identify the molecular ion and common adducts.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Analysis: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a compound like 4-Benzhydryl-3-thiosemicarbazide.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

The Elusive Crystal Structure of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide to Synthesis, Characterization, and Potential Biological Significance

Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 4-Benzhydryl-3-thiosemicarbazide has not been reported. This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis, characterization, and potential biological evaluation of this compound, drawing upon established methodologies for analogous thiosemicarbazide derivatives.

This document outlines generalized experimental protocols for the synthesis and characterization of 4-Benzhydryl-3-thiosemicarbazide, including techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed, generalized protocol for single-crystal X-ray diffraction. While experimental data for the target compound is unavailable, predicted physicochemical properties are presented. Furthermore, this guide illustrates a general synthesis workflow and a potential biological signaling pathway relevant to thiosemicarbazides, based on existing literature.

Physicochemical Properties

Quantitative data for 4-Benzhydryl-3-thiosemicarbazide is not available in the absence of a determined crystal structure. However, based on its molecular formula (C14H15N3S), several physicochemical properties can be predicted.

| Property | Value | Source |

| Molecular Formula | C14H15N3S | - |

| Molecular Weight | 257.36 g/mol | |

| CAS Number | 21198-25-4 | |

| Monoisotopic Mass | 257.09866 Da | |

| Predicted XlogP | 2.4 | |

| Predicted Hydrogen Bond Donors | 3 | - |

| Predicted Hydrogen Bond Acceptors | 3 | - |

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis and characterization of 4-Benzhydryl-3-thiosemicarbazide.

Synthesis of 4-Benzhydryl-3-thiosemicarbazide

The synthesis of 4-substituted thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate. In the case of 4-Benzhydryl-3-thiosemicarbazide, the precursor would be benzhydryl isothiocyanate.

Materials:

-

Benzhydryl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane

-

Sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve benzhydryl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting crude product is then dissolved in dichloromethane and washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4-Benzhydryl-3-thiosemicarbazide.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform/hexane, to obtain a pure crystalline solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a characteristic signal for the methine proton of the benzhydryl group, and signals for the N-H protons of the thiosemicarbazide moiety. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl rings, the methine carbon, and the thiocarbonyl carbon (C=S), which typically appears in the range of 170-190 ppm.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

-

N-H stretching vibrations in the range of 3100-3400 cm⁻¹.

-

C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

-

C=S stretching vibration, which is typically observed in the region of 800-1200 cm⁻¹.

-

C-N stretching vibrations.

Single-Crystal X-ray Diffraction (Generalized Protocol):

Should suitable single crystals of 4-Benzhydryl-3-thiosemicarbazide be obtained, the following generalized protocol can be followed for crystal structure determination.

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should result in low R-factors and a good quality of fit.

Visualizations

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis and characterization of thiosemicarbazides and a potential signaling pathway they might influence.

Caption: A generalized workflow for the synthesis and characterization of 4-Benzhydryl-3-thiosemicarbazide.

"solubility of 4-Benzhydryl-3-thiosemicarbazide in organic solvents"

An In-depth Technical Guide on the Solubility of 4-Benzhydryl-3-thiosemicarbazide in Organic Solvents

Introduction

4-Benzhydryl-3-thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide class, which are known intermediates in the synthesis of various biologically active molecules, including those with potential therapeutic applications.[1][2] The solubility of such a compound in organic solvents is a critical physicochemical parameter for researchers, scientists, and drug development professionals. It influences reaction kinetics, purification methods such as recrystallization, formulation of drug delivery systems, and the design of biological assays. This guide provides a comprehensive overview of the available information on the solubility of 4-Benzhydryl-3-thiosemicarbazide, details experimental protocols for its determination, and outlines a general synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Benzhydryl-3-thiosemicarbazide is presented in Table 1.

Table 1: Physicochemical Properties of 4-Benzhydryl-3-thiosemicarbazide

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃S | [3][4] |

| Molecular Weight | 257.36 g/mol | [3] |

| CAS Number | 21198-25-4 | [3][4] |

| Appearance | White crystalline powder (typical for thiosemicarbazides) | [5] |

| Melting Point | 148-150 °C | SynQuest Labs |

Solubility Profile of 4-Benzhydryl-3-thiosemicarbazide

Table 2: Qualitative Solubility of 4-Benzhydryl-3-thiosemicarbazide and Related Compounds in Organic Solvents

| Solvent | Solubility | Context/Compound | Source |

| Methanol (MeOH) | Soluble | Used as a solvent for the synthesis of thiosemicarbazide derivatives. | [1] |

| Ethanol (EtOH) | Soluble, Sparingly Soluble | Used as a solvent for the synthesis and recrystallization of thiosemicarbazide derivatives. General solubility for the class. | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A related 1,4-disubstituted thiosemicarbazide was characterized using NMR in DMSO-d6. | [6] |

| Chloroform (CHCl₃) | Soluble | Some 4-aryl substituted thiosemicarbazones are noted to be soluble in chloroform. | [5] |

| Benzene | Soluble | Used as a solvent for the synthesis of some thiosemicarbazone derivatives. | [7] |

Experimental Protocols

General Synthesis of 4-Substituted-3-Thiosemicarbazides

A common method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate. For 4-Benzhydryl-3-thiosemicarbazide, the synthesis would proceed from benzhydryl isothiocyanate.

Materials:

-

Benzhydryl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve benzhydryl isothiocyanate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Benzhydryl-3-thiosemicarbazide.

Determination of Solubility (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

4-Benzhydryl-3-thiosemicarbazide

-

Selected organic solvent (e.g., ethanol, methanol, DMSO, chloroform)

-

Vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid 4-Benzhydryl-3-thiosemicarbazide to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial. To avoid transferring solid particles, it is advisable to use a syringe with a filter.

-

Dilute the collected supernatant with a known volume of the solvent.

-

Determine the concentration of 4-Benzhydryl-3-thiosemicarbazide in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a thiosemicarbazide derivative like 4-Benzhydryl-3-thiosemicarbazide.

Caption: Synthesis and Characterization Workflow.

Conclusion

While quantitative data on the solubility of 4-Benzhydryl-3-thiosemicarbazide in organic solvents remains to be formally documented, qualitative assessments indicate its solubility in common polar organic solvents like methanol and ethanol, which are frequently employed in its synthesis and purification. For researchers and professionals in drug development, the provided general experimental protocol for solubility determination offers a robust framework to ascertain precise solubility values in solvents relevant to their specific applications. The synthesis and characterization workflow further elucidates the standard procedures for working with this class of compounds. Future studies should aim to quantify the solubility of 4-Benzhydryl-3-thiosemicarbazide in a range of pharmaceutically and synthetically relevant organic solvents to create a more complete physicochemical profile.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 21198-25-4 | 7767-1-02 | MDL MFCD00060586 | 4-Benzhydryl-3-thiosemicarbazide | SynQuest Laboratories [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. juniv.edu [juniv.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. chemmethod.com [chemmethod.com]

The Core Mechanism of Action of Thiosemicarbazide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazide derivatives have emerged as a versatile and highly promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their therapeutic potential spans anticancer, antiviral, antibacterial, and antifungal applications. This technical guide delves into the core mechanisms of action underpinning these activities, providing a comprehensive overview for researchers, scientists, and professionals involved in drug discovery and development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.

Introduction to Thiosemicarbazide Derivatives

Thiosemicarbazides are a class of organic compounds characterized by the presence of a thiosemicarbazide moiety (-NH-NH-C(=S)-NH2). The diverse biological activities of these compounds are largely attributed to this functional group.[1][2] The ability of the sulfur and nitrogen atoms to act as chelation centers for metal ions is a key feature influencing their mechanism of action, particularly in enzyme inhibition.[3][4] Modifications of the basic thiosemicarbazide structure have led to the synthesis of a vast library of derivatives with enhanced potency and selectivity for various biological targets.[5][6]

Anticancer Activity: A Multi-faceted Approach

Thiosemicarbazide derivatives exert their anticancer effects through several intricate mechanisms, primarily revolving around the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Induction of Apoptosis

A predominant mechanism of anticancer action for thiosemicarbazide derivatives is the induction of programmed cell death, or apoptosis.[1][7] This is often mediated through the intrinsic mitochondrial pathway.[7][8] Treatment of cancer cells with these derivatives leads to a loss of mitochondrial membrane potential, the upregulation of pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[8] This cascade of events culminates in the activation of caspases, specifically caspase-9 and caspase-3, which are key executioners of apoptosis.[8][9] Some derivatives have also been shown to induce cell cycle arrest, typically at the G0/G1 phase, further contributing to their antiproliferative effects.[7]

Signaling Pathway: Mitochondrial Apoptosis Induction

Caption: Mitochondrial pathway of apoptosis induced by thiosemicarbazide derivatives.

Ribonucleotide Reductase Inhibition

A key target for the anticancer activity of thiosemicarbazones, a subset of thiosemicarbazide derivatives, is the enzyme ribonucleotide reductase (RNR).[10][11] RNR is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, these compounds effectively halt DNA replication and repair, leading to cell death. The mechanism of inhibition is often attributed to the chelation of iron within the enzyme's active site, which is essential for its catalytic activity.[11][12] Triapine, a well-known thiosemicarbazone, has undergone clinical trials and functions through this mechanism.[10]

Logical Relationship: Ribonucleotide Reductase Inhibition

Caption: Inhibition of DNA synthesis via ribonucleotide reductase by thiosemicarbazones.

Quantitative Data: Anticancer Activity

The anticancer potency of thiosemicarbazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazide Derivative | A549 (Lung) | 589 ± 18 | [13] |

| [Cd(L)Cl2(H2O)] Complex | A549 (Lung) | 410 ± 31 | [13] |

| Captopril Derivative (8) | MCF-7 (Breast) | 88.06 | [9] |

| Captopril Derivative (8) | AMJ13 (Breast) | 66.82 | [9] |

| DM(tsc)T | PC-3 (Prostate) | 2.64 ± 0.33 | [7] |

| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide | MCF-7 (Breast) | Reduces viability to ~15% | [14] |

| 2,4-Dichlorophenoxyacetic Thiosemicarbazides | MKN74 (Gastric) | Selected based on potent IC50 | [15] |

| Indicated Thiosemicarbazones | SW480 (Colon) | Various | [16] |

| Steroidal Thiosemicarbazone (7j) | HepG2 (Liver) | 3.52 | [8] |

| A Newly Synthesized Thiosemicarbazide (TS-1) | HEPG2 (Liver) | 10 | [17] |

Enzyme Inhibition: A Common Mechanistic Theme

A unifying mechanism of action for thiosemicarbazide derivatives across different therapeutic areas is their ability to inhibit specific enzymes. This is often achieved through the chelation of metal ions in the enzyme's active site by the thiosemicarbazide moiety.

Tyrosinase Inhibition

Thiosemicarbazones are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][18] This makes them attractive candidates for the development of skin-whitening agents and anti-browning agents in the food industry. The inhibitory mechanism is typically reversible and can be competitive, non-competitive, or mixed-type, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex.[1][19] The sulfur atom of the thiosemicarbazide group is believed to chelate the copper ions in the active site of tyrosinase, thereby blocking its catalytic activity.[1]

Carbonic Anhydrase Inhibition

Certain thiosemicarbazide derivatives have shown inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[20] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma and cancer. The inhibitory action is thought to involve the coordination of the thiosemicarbazide moiety to the zinc ion in the active site.

Urease Inhibition

Urease is a nickel-containing enzyme produced by some bacteria and fungi, and its activity is linked to pathologies such as peptic ulcers and urinary tract infections. Thiosemicarbazone derivatives have been identified as effective urease inhibitors.[3] The proposed mechanism involves the interaction of the thiosemicarbazone with the nickel ions in the urease active site, disrupting its function.

Quantitative Data: Enzyme Inhibition

The inhibitory potency against various enzymes is quantified by IC50 or inhibition constant (Ki) values.

| Compound Class | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 4-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 6.7 | - | - | [19] |

| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 15.4 | - | - | [19] |

| 4-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.82 | - | Mixed | [4][19] |

| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.22 | - | Non-competitive | [2][19] |

| 4-Methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 2.62 | 1.47 | Mixed | [1] |

| 4-Substituted phenyl ring of aminoacetophenone thiosemicarbazones | Tyrosinase | 0.291 | - | Non-competitive | [1] |

| Thiosemicarbazone derivatives | Jack Bean Urease | 1.8 - 12.7 | - | - | [3] |

| Morpholine-thiophene hybrid thiosemicarbazone | Jack Bean Urease | 3.80 ± 1.9 | - | - | [3] |

| Thiosemicarbazone derivatives | Acetylcholinesterase | - | 1.93–12.36 (nM) | - | [21] |

| Thiosemicarbazone derivatives | α-Glycosidase | - | 122.15–333.61 (nM) | - | [21] |

| Sulfonate-Semicarbazone Hybrid | Butyrylcholinesterase | - | 5.49 ± 0.33 | - | [22] |

| 4-Arylthiosemicarbazide derivatives | Tyrosinase | Various | - | - | [23] |

Antimicrobial Activity

Thiosemicarbazide derivatives also exhibit significant activity against a range of microbial pathogens.

Antibacterial Action

The antibacterial mechanism of thiosemicarbazides is thought to involve a dual action of inhibiting DNA gyrase and topoisomerase IV.[24] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The effectiveness of these compounds can be influenced by the nature and position of substituents on the aromatic ring.[25]

Antifungal Effects

The antifungal activity of thiosemicarbazide derivatives is an area of active research. While the precise molecular targets are still being fully elucidated, it is believed that these compounds may disrupt fungal cell membrane integrity or interfere with essential enzymatic processes.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [25] |

| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [25] |

| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide | S.aureus, P.aeruginosa, B.subtilis | 25-50 | [26] |

| Thiosemicarbazide 3a | Staphylococcus spp. | 1.95 | [27] |

| Thiosemicarbazide 3e | B. cereus ATCC 10876 | 7.81 | [27] |

| Thiosemicarbazide T4A | Staphylococcus spp. | 32-64 | [28] |

| Trifluoromethylphenyl substituted thiosemicarbazides | Staphylococcus spp. | 64 | [28] |

| Thiosemicarbazides with trifluoromethylphenyl group | Gram-positive bacteria | 3.9–250 | [24] |

| Thiosemicarbazide SA11/SA12 | M. luteus ATCC 10240 | 3.9 | [24] |

Experimental Protocols

Synthesis of Thiosemicarbazide Derivatives

A general and widely used method for the synthesis of thiosemicarbazone derivatives is the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[5][29]

General Procedure:

-

Dissolve the substituted thiosemicarbazide (1.0 mmol) in a suitable solvent, such as methanol (30 mL), in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Add a solution of the corresponding aldehyde or ketone (1 mmol) to the flask at room temperature.[5]

-

Stir the reaction mixture for a specified period, often overnight, and potentially followed by refluxing for 1 hour.[5][29]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[29]

-

Upon completion, the product often precipitates out of the solution. If not, the product can be precipitated by adding water or an ice-water mixture.[29]

-

Collect the precipitate by filtration, wash it with a suitable solvent (e.g., methanol), and dry it.[5][29]

-

The crude product can be further purified by recrystallization.[29]

-

Characterize the final compound using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[5][29]

Experimental Workflow: Synthesis of Thiosemicarbazones

Caption: A generalized workflow for the synthesis of thiosemicarbazone derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[30][31]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[32]

-

Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivative in the culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include untreated and vehicle controls.[32]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[31]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Remove the treatment medium and add the MTT solution to each well. Incubate for 2-4 hours at 37°C.[30][32]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[30][31]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[30]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[32]

Enzyme Inhibition Assays

Tyrosinase Inhibition Assay:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), the test compound, and a positive control (e.g., Kojic acid) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).[3]

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations (or DMSO for control), and the tyrosinase solution. Pre-incubate for 10 minutes at room temperature.[3]

-

Reaction Initiation: Start the reaction by adding the L-DOPA solution to each well.[3]

-

Measurement: Incubate the plate at 37°C for 20 minutes and measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[3]

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.[3]

Carbonic Anhydrase Inhibition Assay:

-

Reagent Preparation: Prepare solutions of carbonic anhydrase (human or bovine), p-nitrophenyl acetate (substrate), the test compound, and a positive control (e.g., Acetazolamide) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[20][33]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the carbonic anhydrase solution. Incubate for 10-15 minutes at room temperature.[33]

-

Reaction Initiation: Start the reaction by adding the substrate solution.[33]

-

Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[33]

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition and the IC50 or Ki value.[34]

Urease Inhibition Assay:

-

Reagent Preparation: Prepare solutions of Jack Bean Urease, urea (substrate), the test compound, and a positive control (e.g., thiourea) in a suitable buffer.[3]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the test compound and the urease solution. Pre-incubate at 37°C for 15 minutes.[3]

-

Reaction Initiation: Add the urea solution to start the reaction and incubate at 37°C for 30 minutes.[3]

-

Color Development: Add phenol reagent and sodium hypochlorite to develop a color, which is proportional to the ammonia produced.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm).

-

Calculation: Calculate the percentage of inhibition and the IC50 value.

Conclusion

Thiosemicarbazide derivatives represent a rich source of biologically active molecules with diverse mechanisms of action. Their ability to induce apoptosis, inhibit crucial enzymes, and disrupt microbial processes underscores their potential in the development of new therapeutics. This guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this versatile chemical scaffold. Further investigation into the structure-activity relationships and the specific molecular interactions within their biological targets will be pivotal in designing next-generation thiosemicarbazide-based drugs with enhanced efficacy and safety profiles.

References

- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Antitumor Activity, and In Silico ADMET Evaluation of β-Lapachone-Based Thiosemicarbazones [mdpi.com]

- 11. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase. | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

- 34. assaygenie.com [assaygenie.com]

The Ascendant Therapeutic Promise of Novel Thiosemicarbazide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has cast a spotlight on the remarkable versatility of thiosemicarbazide derivatives. These compounds, characterized by the reactive -NH-CS-NH-NH- pharmacophore, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles, ranging from potent anticancer and antimicrobial to promising anticonvulsant effects, position them as a focal point for contemporary drug discovery and development. This technical guide provides a comprehensive overview of the biological potential of novel thiosemicarbazide compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing foundational experimental protocols to aid in their evaluation.

A Spectrum of Biological Activity: Data-Driven Insights

The therapeutic potential of thiosemicarbazide derivatives is underscored by a wealth of quantitative data from numerous in vitro and in vivo studies. The following tables summarize the inhibitory activities of various novel compounds across different biological targets, offering a comparative landscape for researchers.

Anticancer Activity

The anticancer potential of thiosemicarbazides is one of their most investigated attributes. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of crucial enzymes like ribonucleotide reductase, and the generation of reactive oxygen species (ROS), particularly when complexed with metal ions.[1][2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of these compounds on cancer cell lines.[3]

Table 1: Anticancer Activity of Novel Thiosemicarbazide Derivatives (IC50 Values)

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Compound 5 (benzodioxole-based) | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [4] |

| Compound 5 (benzodioxole-based) | C6 (Glioma) | 4.33 ± 1.04 | [4] |

| 3-MBTSc | MCF-7 (Breast Cancer) | 2.821 ± 0.008 (µg/mL) | [2] |

| 3-MBTSc | B16-F0 (Melanoma) | 2.904 ± 0.013 (µg/mL) | [2] |

| 4-NBTSc | EAC (Ehrlich Ascites Carcinoma) | 3.832 ± 0.014 (µg/mL) | [2] |

| [Cd(L)Cl2(H2O)] complex | A549 (Lung Carcinoma) | 410 ± 31 | [1] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | ≤ 0.1 | [5] |

| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | ≤ 0.1 | [5] |

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8] Their proposed mechanisms of action include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.[9] The minimum inhibitory concentration (MIC) is a key parameter determined through methods like broth microdilution to quantify this activity.[10][11]

Table 2: Antimicrobial Activity of Novel Thiosemicarbazide Derivatives (MIC Values)

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| QST10 | Candida albicans | 31.25 | [6] |

| QST8 | Staphylococcus aureus | 250 | [6] |

| QST9 | Staphylococcus aureus | 250 | [6] |

| Compound L1 | Bacillus cereus ŁOCK 0807 | 10 (mg/L) | [10] |

| Compound L | Bacillus subtilis ATCC 6633 | 200 (mg/L) | [10] |

| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [7] |

| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [7] |

| Compound 8 (thiophene ring) | Pseudomonas aeruginosa | 39.68 | [11] |

Foundational Experimental Protocols

To facilitate further research and validation of novel thiosemicarbazide compounds, this section provides detailed methodologies for key biological assays.

Synthesis of 4-Aryl-Thiosemicarbazide Derivatives

A general and efficient method for the synthesis of 4-aryl-thiosemicarbazides involves the reaction of an aryl isothiocyanate with hydrazine hydrate.[12][13][14]

Materials:

-

Aryl isothiocyanate (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol or Methanol

Procedure:

-

Dissolve the aryl isothiocyanate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction can be gently heated if necessary.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator. The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to determine cell viability and the cytotoxic potential of a compound.[3][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Thiosemicarbazide compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiosemicarbazide compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][17]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Thiosemicarbazide compound (dissolved in a suitable solvent)

-

Standard antibiotic (positive control)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

In a 96-well plate, add 50 µL of broth to all wells.

-

Add 50 µL of the dissolved thiosemicarbazide compound to the first well and perform serial two-fold dilutions across the plate.

-

Add 50 µL of the microbial inoculum to each well.

-

Include a positive control (microorganism with standard antibiotic), a negative control (broth only), and a growth control (microorganism in broth).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[18][19][20]

Materials:

-

Mice or rats

-

Corneal electrodes

-

Electroshock apparatus

-

Thiosemicarbazide compound (formulated for intraperitoneal or oral administration)

-

Vehicle control

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Administer the thiosemicarbazide compound to a group of animals at various doses. Administer the vehicle to the control group and the standard drug to the positive control group.

-

At the time of peak effect (predetermined), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of the tonic hind limb extension is considered as protection.

-

Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways through which thiosemicarbazide compounds exert their effects is crucial for rational drug design. The following diagrams, rendered using the DOT language, illustrate key mechanisms of action and experimental workflows.

Mitochondrial Apoptosis Pathway Induced by Thiosemicarbazone Metal Complexes

Thiosemicarbazone metal complexes are known to induce apoptosis in cancer cells by targeting mitochondria.[21][22][23] This pathway involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the subsequent activation of the caspase cascade.

Caption: Mitochondrial-mediated apoptosis induced by thiosemicarbazone metal complexes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key antibacterial mechanism of some thiosemicarbazide derivatives is the inhibition of type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and segregation.[9][24]

References

- 1. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. juniv.edu [juniv.edu]

- 15. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 21. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 22. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

In Vitro Screening of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro screening protocols relevant to the evaluation of 4-Benzhydryl-3-thiosemicarbazide. Thiosemicarbazides are a versatile class of compounds recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] Their mechanism of action is often linked to their ability to chelate metal ions, which are essential for the function of various enzymes.[1] This document outlines detailed methodologies for key in vitro assays, including anticancer cytotoxicity, antimicrobial susceptibility, and specific enzyme inhibition assays. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.

Introduction

Thiosemicarbazide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological potential. The core structure, characterized by the -NH-CS-NH-NH- motif, serves as a valuable scaffold for the development of novel therapeutic agents.[1] The biological activities of these compounds are broad, with demonstrated effects against cancer cell lines, various microbial pathogens, and specific enzymes.[1][2] The benzhydryl moiety in 4-Benzhydryl-3-thiosemicarbazide is a bulky, lipophilic group that can significantly influence the compound's interaction with biological targets. This guide details a strategic approach to the initial in vitro screening of this specific compound to elucidate its potential therapeutic value.

Anticancer Activity Screening

A primary area of investigation for novel thiosemicarbazide derivatives is their potential as anticancer agents.[1] The initial in vitro screening is crucial for determining the cytotoxic effects of the compound against various cancer cell lines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening tool for cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Preparation: Prepare a stock solution of 4-Benzhydryl-3-thiosemicarbazide in a suitable solvent such as DMSO. Create serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations for testing.

-

Compound Treatment: The culture medium is replaced with fresh medium containing the various concentrations of 4-Benzhydryl-3-thiosemicarbazide. A vehicle control (medium with the same concentration of DMSO) is also included.[1]

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Anticancer Cytotoxicity

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| A549 (Lung) | 4-Benzhydryl-3-thiosemicarbazide | 48 | Hypothetical Data |

| HeLa (Cervical) | 4-Benzhydryl-3-thiosemicarbazide | 48 | Hypothetical Data |

| MCF-7 (Breast) | 4-Benzhydryl-3-thiosemicarbazide | 48 | Hypothetical Data |

| Doxorubicin (Control) | 4-Benzhydryl-3-thiosemicarbazide | 48 | Reference Value |

Visualization: Anticancer Screening Workflow

Caption: Workflow for MTT-based cytotoxicity screening.

Antimicrobial Activity Screening

Thiosemicarbazide derivatives are known to exhibit activity against a variety of microbial pathogens, including bacteria and fungi.[1] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown on a suitable agar medium. A few colonies are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard.[1] The inoculum is then diluted to the desired final concentration.

-

Preparation of Compound Dilutions: A stock solution of 4-Benzhydryl-3-thiosemicarbazide is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate containing broth.[1]

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[1]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1] Positive (broth with inoculum) and negative (broth only) controls are included.

Data Presentation: Antimicrobial Activity

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 4-Benzhydryl-3-thiosemicarbazide | Hypothetical Data |

| Escherichia coli (Gram-negative) | 4-Benzhydryl-3-thiosemicarbazide | Hypothetical Data |

| Candida albicans (Fungus) | 4-Benzhydryl-3-thiosemicarbazide | Hypothetical Data |

| Ciprofloxacin (Bacterial Control) | 4-Benzhydryl-3-thiosemicarbazide | Reference Value |

| Fluconazole (Fungal Control) | 4-Benzhydryl-3-thiosemicrabazide | Reference Value |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition Assays

The ability of thiosemicarbazides to chelate metal ions makes them potential inhibitors of metalloenzymes. Tyrosinase and urease are common targets for this class of compounds.[3]

Tyrosinase Inhibition Assay

Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Its inhibition is of interest in the cosmetic and food industries.

-

Reagent Preparation:

-

Assay in 96-Well Plate:

-

To each well, add the test compound solution (or DMSO for control).

-

Add the phosphate buffer.

-